Cas no 920274-03-9 ((2R)-2-(3-fluorophenyl)pyrrolidine)

(2R)-2-(3-Fluorophenyl)pyrrolidine is a chiral pyrrolidine derivative featuring a fluorinated aromatic ring at the 2-position. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly for the development of bioactive compounds targeting central nervous system (CNS) disorders. The fluorine substituent enhances metabolic stability and influences binding affinity in receptor interactions. This compound exhibits high enantiomeric purity, ensuring consistent performance in chiral applications. Its rigid pyrrolidine scaffold and fluorophenyl group contribute to its utility in medicinal chemistry, enabling precise structural modifications for drug discovery. Suitable for use as a building block in peptidomimetics and small-molecule inhibitors, it offers synthetic versatility under controlled conditions.
(2R)-2-(3-fluorophenyl)pyrrolidine structure
920274-03-9 structure
商品名:(2R)-2-(3-fluorophenyl)pyrrolidine
CAS番号:920274-03-9
MF:C10H12FN
メガワット:165.207386016846
MDL:MFCD06762528
CID:69514
PubChem ID:7047887

(2R)-2-(3-fluorophenyl)pyrrolidine 化学的及び物理的性質

名前と識別子

    • (R)-2-(3-Fluorophenyl)pyrrolidine
    • (R)-2-(3-Fluorophenyl)pyrrolidine, HCl
    • (2R)-2-(3-fluorophenyl)pyrrolidine
    • (R)-2-(3-fluorophenyl) pyrrolidine
    • (R)- 2-(3-fluorophenyl)pyrrolidine
    • AMOT0875
    • FCH853856
    • HP61002
    • AX8047349
    • Pyrrolidine,2-(3-fluorophenyl)-, (2R)-
    • X6111
    • AM20120620
    • 274F039
    • (2R)-2-(3-Fluorophenyl)pyrrolidine (ACI)
    • Q0R
    • AKOS015933174
    • Pyrrolidine, 2-(3-fluorophenyl)-,(2R)-
    • AKOS006292371
    • Pyrrolidine, 2-(3-fluorophenyl)-, (2R)-
    • P9X9H42J5F
    • UNII-P9X9H42J5F
    • CS-0008669
    • SCHEMBL433220
    • DTXSID30427569
    • 2-(3-Fluorophenyl)pyrrolidine, (R)-
    • AC-31658
    • MFCD06762528
    • N10477
    • 920274-03-9
    • AS-49775
    • MDL: MFCD06762528
    • インチ: 1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m1/s1
    • InChIKey: OADZVVBVXBBMPW-SNVBAGLBSA-N
    • ほほえんだ: FC1=CC=CC(=C1)[C@H]1CCCN1

計算された属性

  • せいみつぶんしりょう: 165.09500
  • どういたいしつりょう: 165.095377549g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 12
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • PSA: 12.03000
  • LogP: 2.57900

(2R)-2-(3-fluorophenyl)pyrrolidine セキュリティ情報

(2R)-2-(3-fluorophenyl)pyrrolidine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(2R)-2-(3-fluorophenyl)pyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
BD3873246-250mg
(R)-2-(3-Fluorophenyl)pyrrolidine
920274-03-9 95%
250mg
RMB 830.40 2025-02-20
Apollo Scientific
PC909317-1g
(R)-2-(3-Fluorophenyl)pyrrolidine
920274-03-9 95%
1g
£277.00 2025-02-22
TRC
F594435-25mg
(R)-2-(3-Fluorophenyl)pyrrolidine
920274-03-9
25mg
$64.00 2023-05-18
Chemenu
CM198084-250mg
(R)-2-(3-fluorophenyl)pyrrolidine
920274-03-9 95%
250mg
$155 2024-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FV491-50mg
(2R)-2-(3-fluorophenyl)pyrrolidine
920274-03-9 95+%
50mg
415.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X18615-250mg
(R)-2-(3-Fluorophenyl)pyrrolidine
920274-03-9 95%
250mg
¥741.0 2024-07-18
TRC
F594435-250mg
(R)-2-(3-Fluorophenyl)pyrrolidine
920274-03-9
250mg
$98.00 2023-05-18
Alichem
A109005668-1g
(R)-2-(3-Fluorophenyl)pyrrolidine
920274-03-9 95%
1g
$209.00 2023-08-31
Cooke Chemical
BD3873246-100mg
(R)-2-(3-Fluorophenyl)pyrrolidine
920274-03-9 95%
100mg
RMB 549.60 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYJ132-1G
(2R)-2-(3-fluorophenyl)pyrrolidine
920274-03-9 95%
1g
¥ 1,425.00 2023-04-13

(2R)-2-(3-fluorophenyl)pyrrolidine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  1,4-Dioxane ;  45 min, 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
リファレンス
A Kinome-Wide Selective Radiolabeled TrkB/C Inhibitor for in Vitro and in Vivo Neuroimaging: Synthesis, Preclinical Evaluation, and First-in-Human
Bernard-Gauthier, Vadim ; Bailey, Justin J.; Mossine, Andrew V.; Lindner, Simon; Vomacka, Lena; et al, Journal of Medicinal Chemistry, 2017, 60(16), 6897-6910

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ;  1 h, rt
1.2 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: Tetrahydrofuran ;  10 h, 10 atm, 30 °C
リファレンス
Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination
Zhang, Ying; Yan, Qiaozhi; Zi, Guofu ; Hou, Guohua, Organic Letters, 2017, 19(16), 4215-4218

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sparteine ,  sec-Butyllithium Solvents: Cyclohexane ,  tert-Butyl methyl ether ;  rt → -78 °C; < -70 °C; 3 h, -78 °C
1.2 Reagents: Zinc chloride Solvents: Diethyl ether ;  < -65 °C; 30 min, -78 °C; -78 °C → rt
1.3 Reagents: Tri-tert-butylphosphonium tetrafluoroborate Catalysts: Palladium diacetate ;  overnight, rt
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  1,4-Dioxane ;  2 h, rt; 10 min, rt
1.6 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  rt
リファレンス
Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Glucose ,  NADP ,  Hydrochloric acid Catalysts: Glucose dehydrogenase ,  R-Imine reductase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7, 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases
Zhang, Yu-Hui; Chen, Fei-Fei ; Li, Bo-Bo; Zhou, Xin-Yi; Chen, Qi; et al, Organic Letters, 2020, 22(9), 3367-3372

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Isopropylamine Catalysts: Aminotransferase Solvents: Dimethyl sulfoxide ,  Water ;  48 h, pH 8, 37 °C; cooled
1.2 Reagents: Acetonitrile
リファレンス
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations
Heckmann, Christian M. ; Paul, Caroline E., JACS Au, 2023, 3(6), 1642-1649

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sparteine Solvents: tert-Butyl methyl ether ;  rt → -78 °C
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane ;  -78 °C; -70 °C; 3 h, -78 °C
1.3 Reagents: Zinc chloride Solvents: Diethyl ether ;  < -65 °C; 30 min, -78 °C; -78 °C → rt
1.4 Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate ;  rt; overnight, rt
1.5 Reagents: Ammonium hydroxide Solvents: Water ;  1 h
1.6 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  2 h, rt
1.7 Reagents: Diethyl ether ;  10 min, rt
リファレンス
Preparation of substituted pyrazolo[1,5-a]pyrimidine compounds as selective Trk kinase inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  1,1′-Bis[(11aR)-10,11,12,13-tetrahydro-4H-diindeno[7,1-cd:1′,7′-ef]phosphocin-5(… Solvents: 1,4-Dioxane ;  24 h, 50 atm, 50 °C
リファレンス
Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines
Zhang, Ying; Kong, Duanyang; Wang, Rui; Hou, Guohua, Organic & Biomolecular Chemistry, 2017, 15(14), 3006-3012

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  12 h, 60 - 70 °C; 70 °C → 0 °C; 1 h, 0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
リファレンス
Preparation method of (R)-2-(2-substituted-5-fluorobenzene)pyrrolidine
, China, , ,

(2R)-2-(3-fluorophenyl)pyrrolidine Raw materials

(2R)-2-(3-fluorophenyl)pyrrolidine Preparation Products

(2R)-2-(3-fluorophenyl)pyrrolidine 関連文献

(2R)-2-(3-fluorophenyl)pyrrolidineに関する追加情報

Chemical Profile of (2R)-2-(3-fluorophenyl)pyrrolidine (CAS No. 920274-03-9)

(2R)-2-(3-fluorophenyl)pyrrolidine, identified by its CAS number 920274-03-9, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural uniqueness and potential applications in drug development. The presence of a fluorine atom at the 3-position of the phenyl ring and the specific stereochemistry at the pyrrolidine ring contribute to its distinct chemical and pharmacological properties.

The< strong>pyrrolidine core is a common motif in biologically active molecules, often found in natural products and synthetic drugs. Its cyclic structure with a nitrogen atom provides a scaffold that can interact with biological targets in various ways. In particular, the nitrogen atom can form hydrogen bonds, while the ring can adopt different conformations depending on the substituents attached to it. The stereochemistry at the 2-position, as indicated by the (R) configuration in (2R)-2-(3-fluorophenyl)pyrrolidine, plays a crucial role in determining its biological activity.

The< strong>3-fluorophenyl group introduces additional complexity to the molecule. Fluorine atoms are frequently used in drug design due to their ability to modulate electronic properties, metabolic stability, and binding affinity. The fluorine atom at the 3-position of the phenyl ring in this compound can influence both the electronic distribution and the spatial orientation of the aromatic system, which may affect its interaction with biological targets. Recent studies have shown that fluorinated aromatic rings can enhance binding affinity to proteins by increasing lipophilicity and reducing solvation energy.

Recent research has highlighted the potential of (2R)-2-(3-fluorophenyl)pyrrolidine as a lead compound for developing novel therapeutic agents. Its unique structural features make it a promising candidate for further investigation in various therapeutic areas. For instance, studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The< strong>fluorine-containing moiety could be particularly important in modulating enzyme selectivity and improving drug-like properties such as bioavailability and metabolic stability.

In addition to its potential as an enzyme inhibitor, (2R)-2-(3-fluorophenyl)pyrrolidine has also been explored for its possible role in neurodegenerative diseases. The< strong>pyrrolidine scaffold is known to be present in several drugs used for treating neurological disorders, suggesting that this compound may have similar therapeutic effects. Preliminary studies have indicated that it may interact with specific neurotransmitter receptors, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of (2R)-2-(3-fluorophenyl)pyrrolidine presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more feasible to produce this compound on a larger scale. One common approach involves asymmetric hydrogenation of appropriately substituted pyrroles followed by functional group transformations to introduce the< strong>3-fluorophenyl group. These synthetic strategies require careful optimization to ensure high yield and enantioselectivity.

The pharmacokinetic properties of (2R)-2-(3-fluorophenyl)pyrrolidine are also of great interest. As mentioned earlier, the< strong>fluorine atom can significantly influence metabolic stability and distribution within the body. Computational studies have been employed to predict how this compound might be processed by enzymes such as cytochrome P450 enzymes, which are responsible for metabolizing many pharmaceuticals. Understanding these interactions is crucial for predicting drug efficacy and potential side effects.

In conclusion, (2R)-2-(3-fluorophenyl)pyrrolidine (CAS No. 920274-03-9) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features, including the< strong>pyrrolidine core and< strong>3-fluorophenyl substituent, make it an attractive candidate for further development into new therapeutic agents. Ongoing research continues to explore its applications in various therapeutic areas, particularly those involving inflammation and neurodegenerative diseases.

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